Cas no 495-20-5 (conhydrine)

conhydrine structure
conhydrine structure
Product Name:conhydrine
CAS No:495-20-5
MF:C8H17NO
MW:143.226682424545
CID:331171
PubChem ID:11744748
Update Time:2025-04-19

conhydrine Chemical and Physical Properties

Names and Identifiers

    • conhydrine
    • pseudoconhydrine
    • α-hydroxyconiine
    • (2S,αR)-α-Ethyl-2-piperidinemethanol
    • (αR,2S)-α-Ethylpiperidine-2α-methanol
    • (1S)-1-[(2S)-2-Piperidinyl]-1-propanol
    • (2S,αS)-α-Ethylpiperidine-2α-methanol
    • (αS,2S)-α-Ethylpiperidine-2α-methanol
    • (1R)-1-[(2S)-2-Piperidinyl]-1-propanol
    • 2-Piperidinemethanol, a-ethyl-, (aR,2S)-
    • (+-)-allantoin, compound with sulfanilamide
    • (+-)-Allantoin, Verbindung mit Sulfanilamid
    • (+)-conhydrine
    • (1'R,2S)-2-[1'-(hydroxy)propyl]pireridine
    • (2'S,1R)-1-(2-piperidyl)propan-1-ol
    • 1-piperidin-2-ylpropan-1-ol
    • SULFALLANTOIN
    • sulfanilamide
    • 2-Piperidinemethanol, alpha-ethyl-, (R-(R*,S*))-
    • (+)-.ALPHA.-CONHYDRINE
    • 495-20-5
    • Conhydrin
    • NS00042507
    • DTXSID10879264
    • EINECS 207-798-1
    • Q21EOC14Q2
    • (R-(R*,S*))-alpha-Ethyl-2-piperidinemethanol
    • SCHEMBL3478050
    • AKOS040750346
    • Q409921
    • (.ALPHA.R,2S)-.ALPHA.-ETHYL-2-PIPERIDINEMETHANOL
    • BRN 0080052
    • (1R)-1-[(2S)-Piperidin-2-yl]propan-1-ol
    • 2-PIPERIDINEMETHANOL, .ALPHA.-ETHYL-, (.ALPHA.R,2S)-
    • CONHYDRINE [MI]
    • CONHYDRINE, (+)-
    • UNII-Q21EOC14Q2
    • alpha-Conhydrine
    • Inchi: 1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m0/s1
    • InChI Key: VCCAAURNBULZRR-JGVFFNPUSA-N
    • SMILES: O[C@H](CC)[C@@H]1CCCCN1

Computed Properties

  • Exact Mass: 143.131014166g/mol
  • Monoisotopic Mass: 143.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 0.9636 (rough estimate)
  • Melting Point: 121°
  • Boiling Point: bp 226°
  • Refractive Index: 1.4852 (estimate)
  • Specific Rotation: D +10°
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司